molecular formula C17H13F3N2O2 B4353989 3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B4353989
M. Wt: 334.29 g/mol
InChI Key: WIJPTKNBYXZYCX-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a synthetic organic compound that belongs to the class of isoxazolo[5,4-b]pyridines

Properties

IUPAC Name

3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-23-11-6-4-9(5-7-11)13-8-12(17(18,19)20)14-15(10-2-3-10)22-24-16(14)21-13/h4-8,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJPTKNBYXZYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves multi-step organic reactions. Common starting materials include cyclopropyl derivatives, methoxyphenyl compounds, and trifluoromethyl-containing reagents. The key steps may involve:

  • Cyclization reactions to form the isoxazole ring.
  • Substitution reactions to introduce the methoxyphenyl and trifluoromethyl groups.
  • Purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:

  • Use of cost-effective reagents and solvents.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolo[5,4-b]pyridine derivatives: Compounds with similar core structures but different substituents.

    Cyclopropyl-containing compounds: Compounds with cyclopropyl groups that may exhibit similar reactivity.

    Trifluoromethyl-containing compounds: Compounds with trifluoromethyl groups that may have similar chemical properties.

Uniqueness

3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds in the same class.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

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